Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-6(14)5-3-12-7(13-4-5)8(9,10)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCUGOOQHJEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620348 | |
| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304693-64-9 | |
| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through the reaction of 2-(trifluoromethyl)pyrimidine with ethyl chloroformate in the presence of a base . The reaction typically involves the following steps:
Starting Materials: 2-(trifluoromethyl)pyrimidine and ethyl chloroformate.
Catalyst: A base such as sodium carbonate or potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or dichloromethane.
Product Isolation: The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Conversion to pyrimidine-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . For example, it may inhibit inflammatory pathways by interacting with proteins such as NF-kB and ATF4, leading to reduced expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
A detailed comparison of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate with its analogs is presented below, focusing on substituent effects, biological activity, and physicochemical properties.
Pyrimidine-Based Analogs with Trifluoromethyl Groups
Non-Trifluoromethyl Pyrimidine Derivatives
Physicochemical and Structural Insights
- Electron-Withdrawing Effects : The -CF₃ group at C2 increases electron deficiency in the pyrimidine ring, enhancing reactivity toward nucleophilic substitution (e.g., ester hydrolysis to carboxylic acids) .
- Conformational Flexibility : Analogs with tetrahydropyrimidine rings (e.g., compound in ) exhibit puckered conformations, which may alter binding kinetics compared to planar pyrimidines .
- Solubility vs. Potency: Pyridinyl or amino substituents (e.g., ) improve aqueous solubility but may reduce cellular uptake due to increased hydrophilicity.
Biologische Aktivität
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a trifluoromethyl group at the 2-position and an ethyl ester at the 5-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease progression, particularly in cancer and viral infections.
- Anticancer Activity : this compound has shown potential as an inhibitor of various cancer cell lines. It may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.
- Antiviral Properties : Research indicates that this compound may possess antiviral activity, potentially acting against viruses by inhibiting their replication mechanisms or interfering with viral protein functions.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Biological Activity | Target/Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 8.43 | |
| Antiviral | ZIKV | 2.4 | |
| Antimicrobial | E. coli | 0.0227 | |
| Antifungal | B. cinerea | 96.76% inhibition |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value of 8.43 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
- Antiviral Activity : In vitro studies have shown that this compound effectively inhibits Zika virus (ZIKV) replication, with an EC50 value of 2.4 µM, suggesting its utility in developing antiviral therapies .
- Antimicrobial Properties : The compound has also been tested against various bacterial strains, showing potent activity against E. coli with an IC50 value as low as 0.0227 µM, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate for laboratory handling and experimental design?
- Key Properties :
- Molecular Weight : 220.15 g/mol; Density : 1.344 g/cm³; Boiling Point : 194.4°C at 760 mmHg (extrapolated) .
- LogP : 1.67, indicating moderate lipophilicity, which influences solubility in organic solvents .
- Storage : Stable under inert atmospheres at 2–8°C to prevent hydrolysis or degradation .
- Methodological Note : Prioritize anhydrous conditions for reactions involving nucleophiles or bases to avoid side reactions with the ester group.
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction parameters?
- Synthesis Strategies :
- Coupling Reactions : Used in Suzuki-Miyaura cross-coupling with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) under palladium catalysis to introduce aryl/heteroaryl groups at the 4-position of the pyrimidine ring .
- Functional Group Transformations : Reduction of the ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at -78°C in dichloromethane, followed by careful acidic quenching to prevent over-reduction .
- Optimization Tips : Monitor reaction progress via LCMS (e.g., [M+H]+ = 366 for coupled products) and HPLC retention times (e.g., 1.26 minutes under TFA-modified conditions) .
Advanced Research Questions
Q. How can this compound be functionalized to synthesize bioactive pyrimidine derivatives, and what analytical methods validate these transformations?
- Derivatization Approaches :
- Hydrolysis : Convert the ester to a carboxylic acid using 2 M HCl or LiOH, achieving >85% yield. Characterize products via NMR (e.g., δ 8.83 ppm for the pyrimidine proton) and elemental analysis .
- Cross-Coupling : Introduce electron-deficient aryl groups via Pd-mediated coupling, optimizing ligand choice (e.g., XPhos) for C–H activation at the 4-position .
- Mechanistic Insight : The trifluoromethyl group enhances electron-deficient character, directing electrophilic substitution to the 4-position. DFT calculations can predict regioselectivity in complex reactions.
Q. What experimental strategies resolve contradictions in reaction yields when using this compound under varying catalytic conditions?
- Case Study : Discrepancies in Suzuki coupling yields (40–90%) may arise from:
- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously anhydrous solvents and Schlenk techniques .
- Steric Effects : Bulky boronic acids (e.g., 3,5-bis(trifluoromethyl)phenyl) require higher temperatures (80–100°C) and prolonged reaction times .
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding to biological targets?
- In Silico Strategies :
- Docking Studies : Model interactions with NF-κB or AP-1 transcription factors, focusing on hydrogen bonding with the carboxylate/ester groups and hydrophobic contacts with the trifluoromethyl moiety .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
- Validation : Compare predicted binding affinities with experimental IC values from luciferase reporter assays .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) for intermediates. For polar derivatives, switch to reverse-phase HPLC with acetonitrile/water .
- Safety : The compound may release toxic HF upon decomposition. Use fluoropolymer-coated glassware and calcium gluconate gel for spill management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
